5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
5-(2-Fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound featuring a 2-fluorobenzylidene substituent at the 5-position of the pyrimidinetrione core. Its molecular formula is C₁₁H₇FN₂O₃, with a calculated elemental composition of 56.42% C, 3.01% H, 11.96% N, as confirmed by elemental analysis . The fluorine atom at the ortho position of the benzylidene group introduces steric and electronic effects, influencing reactivity, solubility, and biological interactions. This compound is synthesized via Knoevenagel condensation between barbituric acid and 2-fluorobenzaldehyde under mild conditions, typical for analogous benzylidenepyrimidinetriones .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-2-1-3-6(8)5-7-9(15)13-11(17)14-10(7)16/h1-5H,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRYUINJQDRHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione , a derivative of pyrimidine, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reaction of 1,3-dimethylbarbituric acid with 2-fluorobenzaldehyde. The reaction is conducted in a solvent like water under mild conditions to yield the target compound as yellow crystals.
Structural Data
The molecular formula of the compound is . The crystal structure exhibits a nearly planar configuration with specific dihedral angles and hydrogen bonding interactions that stabilize its conformation. Table 1 summarizes key crystallographic data:
| Parameter | Value |
|---|---|
| Space Group | P1̅ |
| a (Å) | 5.7471(4) |
| b (Å) | 7.8734(6) |
| c (Å) | 13.3112(11) |
| α (°) | 75.546(3) |
| β (°) | 78.183(3) |
| γ (°) | 77.540(3) |
| Volume (ų) | 562.22(7) |
The structure also reveals the presence of non-classical hydrogen bonds that contribute to its stability and biological activity .
Antimicrobial Properties
Research indicates that derivatives of pyrimidinetrione compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate inhibition against various bacterial strains such as Staphylococcus faecium and Escherichia coli. The ID50 values for these activities are reported to be in the nanomolar range, highlighting their potency .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against mouse leukemia L1210 cells. Preliminary findings suggest that this compound exhibits growth inhibition at low concentrations (IC50 values in the nanomolar range), indicating its potential as an anticancer agent .
The mechanism underlying the biological activity of this compound appears to involve interference with nucleic acid synthesis pathways. The presence of fluorine in the structure may enhance its interaction with biological targets due to increased lipophilicity and electron-withdrawing effects .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various pyrimidinetrione derivatives, this compound was tested against several pathogens. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The rapid hydrolysis of the compound in growth media was noted as a critical factor influencing its biological effectiveness .
Study on Anticancer Effects
Another investigation focused on the anticancer properties of this compound involved treating L1210 leukemia cells with varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as . This study suggests that further exploration into the compound's mechanism could reveal valuable insights for therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is , with a molecular weight of approximately 262.24 g/mol. The compound features a pyrimidine core with substituents that enhance its biological activity. Its crystal structure reveals a nearly planar configuration which is crucial for its interaction with biological targets .
Pharmacological Applications
1. Antimicrobial Activity:
Research has shown that derivatives of pyrimidinetriones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi. The presence of the fluorobenzylidene group is believed to enhance the lipophilicity of the molecule, improving membrane penetration and efficacy against pathogens .
2. Anticancer Properties:
Studies have indicated that pyrimidinetrione derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting specific enzymes involved in tumor growth. The fluorine atom in the structure may contribute to increased potency by altering the electronic properties of the molecule .
3. Antiviral Activity:
The compound has been explored for its potential antiviral effects. Research indicates that similar compounds can interfere with viral replication processes, making them candidates for further development as antiviral agents .
Case Studies
Synthesis and Derivative Development
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and barbituric acid derivatives. Variations in substituents can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Halogen-Substituted Derivatives
- 5-(2-Bromobenzylidene)-pyrimidinetrione (C₁₁H₇BrN₂O₃): Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but increase lipophilicity. This derivative exhibits a molecular weight of 295.092 g/mol , higher than the fluorine analog (234.18 g/mol) .
- 5-(4-Chlorobenzylidene)-pyrimidinetrione : The para-chloro substituent enhances electron-withdrawing effects, leading to stronger dipole interactions. Its melting point (299–300°C) is significantly higher than many halogenated analogs, suggesting greater crystallinity .
Heterocyclic Substituents
- 5-(2-Furylmethylene)-pyrimidinetrione : The furan ring introduces π-conjugation and hydrogen-bonding capacity. Despite this, its enzyme inhibition (Ki ≈ 1.8–2.1 µM) is comparable to the fluorinated compound, likely due to similar steric profiles .
Spectral and Physicochemical Properties
- UV-Vis Absorption: 5-(4-N,N-Dimethylaminobenzylidene)-pyrimidinetrione forms H-aggregates in cyclohexane, exhibiting a blue-shifted absorption peak at 450 nm compared to monomers. The fluorine analog’s absorption is expected at shorter wavelengths (~420–430 nm) due to reduced electron-donating effects .
- IR Spectroscopy :
- The fluorinated compound’s carbonyl stretches (C=O) in the pyrimidinetrione core (~1710–1750 cm⁻¹) are similar to bromo and chloro analogs. However, the C-F stretch (~1220–1280 cm⁻¹) provides a distinct spectral signature .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound can be synthesized via condensation of barbituric acid derivatives with 2-fluorobenzaldehyde under acidic or basic catalysis. Evidence from analogous pyrimidinetriones (e.g., 5-((4-chloroanilino)methylene) derivatives) suggests using reflux conditions in ethanol or acetic acid with catalysts like p-toluenesulfonic acid . Reaction progress is monitored via TLC or HPLC, and purification involves recrystallization or column chromatography .
- Key Parameters : Temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants (e.g., 1:1 barbituric acid to aldehyde) significantly impact yield.
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Analytical Methods :
- FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm C=O stretching in the pyrimidinetrione ring .
- ¹H/¹³C NMR : Aromatic protons from the 2-fluorobenzylidene group appear as doublets (δ 7.2–8.0 ppm), while the pyrimidine ring protons resonate at δ 3.0–5.0 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₁₁H₇FN₂O₃; theoretical MW: 234.18) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability Assessment : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the fluorobenzylidene moiety under acidic conditions, forming barbituric acid and 2-fluorobenzaldehyde. Storage in amber vials at –20°C in anhydrous DMSO or ethanol minimizes degradation .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking) predict the compound’s interaction with biological targets like enzymes or receptors?
- Methodology : Density Functional Theory (DFT) optimizes the molecular geometry, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or DNA gyrase. Studies on similar pyrimidinetriones show hydrogen bonding between the trione oxygen and active-site residues (e.g., Arg120 in COX-2) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictory data on the compound’s biological activity (e.g., anticancer vs. no effect) be resolved?
- Approach :
Dose-Response Analysis : Test a broader concentration range (nM to mM) to identify biphasic effects.
Cell Line Specificity : Evaluate activity across diverse cancer lines (e.g., MCF-7, HeLa) and primary cells.
Mechanistic Profiling : Use transcriptomics/proteomics to identify off-target effects or pathway crosstalk.
- Case Study : A 2023 study on a 5-ethyl-phenyl analog showed cytotoxicity in MCF-7 cells but inactivity in HT-29, attributed to differential expression of pro-apoptotic proteins .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation Techniques :
- Nanoencapsulation : Use PLGA nanoparticles (100–200 nm) to enhance aqueous solubility.
- Prodrug Design : Introduce phosphate or glycoside groups to improve intestinal absorption.
- Co-Crystallization : Co-crystals with succinic acid increase dissolution rates by 3-fold .
Key Notes
- Advanced Techniques : Emphasize interdisciplinary methods (e.g., synthesis + computational modeling) to address mechanistic questions .
- Contradictions : Address variability in biological activity through rigorous experimental design and multi-omics validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
